Licogliflozin - 1291094-73-9

Licogliflozin

Catalog Number: EVT-272897
CAS Number: 1291094-73-9
Molecular Formula: C23H28O7
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Licogliflozin (LIK066) is a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2) [, , , , , , ]. SGLTs are proteins responsible for glucose absorption in the kidneys and intestines. By inhibiting these transporters, licogliflozin reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a decrease in blood glucose levels [, , ].

Empagliflozin

Compound Description: Empagliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) []. It is marketed under the brand name Jardiance and is used in the treatment of type 2 diabetes.

Dehydroepiandrosterone Sulfate (DHEAS)

Compound Description: DHEAS is an endogenous androgen hormone produced by the adrenal glands []. It is a precursor to more potent androgens, such as testosterone.

Relevance: DHEAS is relevant to Licogliflozin because elevated levels of DHEAS are often observed in women with Polycystic Ovary Syndrome (PCOS) []. Licogliflozin was shown to significantly reduce DHEAS levels in a Phase 2 trial involving women with PCOS, suggesting its potential therapeutic benefit in managing hyperandrogenism associated with this condition [].

Androstendione (A4)

Compound Description: Androstendione is a steroid hormone produced by the adrenal glands and gonads []. It acts as a prohormone, meaning it can be converted into other hormones, such as testosterone and estrogen.

Relevance: Similar to DHEAS, elevated levels of Androstendione are associated with PCOS and contribute to hyperandrogenism []. The phase 2 trial investigating Licogliflozin in women with PCOS demonstrated a trend towards reduced Androstendione levels, suggesting its potential role in mitigating hyperandrogenism [].

Insulin

Compound Description: Insulin is a peptide hormone produced by the pancreas that plays a crucial role in regulating glucose metabolism []. It promotes glucose uptake by cells and inhibits glucose production in the liver.

Relevance: Insulin resistance is a common feature of PCOS and contributes to hyperandrogenism []. Licogliflozin demonstrated significant reductions in hyperinsulinemia in the phase 2 trial involving women with PCOS []. This effect on insulin levels may contribute to its beneficial effects on androgen levels and overall metabolic health in PCOS.

Overview

Licogliflozin is a novel pharmaceutical compound classified as a dual inhibitor of sodium-glucose co-transporter 1 and sodium-glucose co-transporter 2. It is primarily developed for the management of type 2 diabetes mellitus and has shown potential benefits in weight reduction and metabolic health. The compound is synthesized through complex chemical processes, and its mechanism of action involves the inhibition of glucose reabsorption in the kidneys and intestines, leading to increased glucose excretion.

Synthesis Analysis

Methods and Technical Details

The synthesis of Licogliflozin involves a multi-step process that includes the formation of a benzodioxin ring followed by glycosylation. Key steps in the synthesis are:

  1. Formation of the Benzodioxin Ring: This is achieved by reacting a suitable phenol derivative with an appropriate diol under acidic conditions.
  2. Glycosylation: The benzodioxin intermediate undergoes glycosylation using a glycosyl donor in the presence of a Lewis acid catalyst to yield Licogliflozin .

The industrial production emphasizes optimizing reaction conditions for high yield and purity, utilizing techniques like crystallization and chromatography for purification.

Molecular Structure Analysis

Structure and Data

Licogliflozin's molecular structure features a benzodioxin core, which is integral to its function as an inhibitor of sodium-glucose co-transporters. While specific structural data such as molecular weight or precise atomic arrangement are not detailed in the provided sources, its classification as a dual inhibitor indicates that it interacts with both SGLT1 and SGLT2, affecting glucose handling in the body .

Chemical Reactions Analysis

Reactions and Technical Details

Licogliflozin undergoes various chemical reactions that include:

  • Oxidation: This reaction can produce various metabolites, employing oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Functional groups within Licogliflozin can be modified using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Reactions involving substitution on the aromatic ring can occur, with reagents varying based on the substituent introduced .

These reactions are crucial for understanding the metabolic pathways involved in Licogliflozin's pharmacokinetics.

Mechanism of Action

Process and Data

Licogliflozin operates by inhibiting sodium-glucose co-transporters, specifically SGLT1 and SGLT2. This inhibition leads to:

  • Reduced Glucose Reabsorption: In the kidneys, this results in increased urinary glucose excretion, thereby lowering blood glucose levels.
  • Impact on Metabolic Pathways: The dual inhibition also affects lipid metabolism and cardiomyocyte function, contributing to weight loss and improved metabolic parameters .

Clinical studies have demonstrated significant reductions in body weight and improvements in metabolic health markers following treatment with Licogliflozin.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Licogliflozin exhibits several notable physical and chemical properties that contribute to its efficacy:

  • Solubility: It is soluble in organic solvents, which facilitates its formulation into oral medications.
  • Stability: The compound maintains stability under standard storage conditions, which is essential for pharmaceutical applications .

These properties are critical for ensuring effective delivery and action within the body.

Applications

Scientific Uses

Licogliflozin's primary application is in the management of type 2 diabetes mellitus. Its ability to lower blood glucose levels while promoting weight loss makes it a valuable addition to diabetes treatment regimens. Furthermore, ongoing research explores its potential benefits in:

  • Cardiovascular Health: Studies suggest that Licogliflozin may improve cardiac function in patients with metabolic syndrome .
  • Polycystic Ovary Syndrome: Research indicates potential benefits in managing symptoms associated with this condition due to its effects on insulin sensitivity .
Introduction to Licogliflozin in Metabolic Disease Research

Pathophysiological Basis of SGLT1/SGLT2 Inhibition in Metabolic Disorders

The SGLT transporter family mediates active glucose transport across epithelial membranes. SGLT2, located predominantly in the renal proximal tubule’s S1 segment, reabsorbs ~90% of filtered glucose through high-affinity, low-capacity transport. SGLT1, a high-capacity transporter, completes glucose reabsorption (~10%) in the distal S3 segment while primarily facilitating intestinal glucose/galactose absorption [10]. In metabolic diseases:

  • Renal Dysregulation: Hyperglycemia in diabetes exceeds renal glucose threshold (≈180 mg/dL), yet residual SGLT2-mediated reabsorption perpetuates hyperglycemia. Selective SGLT2 inhibitors block only ~50% of glucose reabsorption due to compensatory SGLT1 upregulation [10].
  • Intestinal Contribution: SGLT1 overexpression in obesity enhances caloric absorption and blunts incretin secretion (GLP-1, PYY). This exacerbates hyperglycemia and reduces satiety signaling [4].
  • Systemic Effects: Dual inhibition induces "caloric wasting" via urinary (SGLT2 inhibition) and fecal (SGLT1 inhibition) glucose excretion. Preclinical models show this reduces hepatic steatosis and improves insulin sensitivity [9].

Table 1: SGLT Transporter Characteristics and Metabolic Roles

TransporterLocationFunctionInhibition Impact
SGLT2Renal proximal tubule (S1)Reabsorbs 90% filtered glucoseGlycosuria (≤50g glucose/day)
SGLT1Intestine, Renal proximal tubule (S3)Intestinal glucose absorption; renal glucose reabsorption (10%)Reduced glucose absorption; enhanced incretins
Selectivity Ratio (SGLT2:SGLT1)IC₅₀ SGLT2 = 0.58 nM vs. SGLT1 = 20.6 nM [1]

Licogliflozin’s 30-fold selectivity for SGLT2 over SGLT1 balances target engagement and tolerability. Its inhibition kinetics promote synchronized glucose disposal: renal excretion (SGLT2 blockade) and reduced intestinal absorption (SGLT1 blockade) [1] [4].

Rationale for Dual SGLT1/SGLT2 Inhibition in Obesity and Diabetes Management

Dual inhibition addresses limitations of selective SGLT2 inhibitors through complementary mechanisms:

  • Enhanced Glycemic Control: A single 300mg licogliflozin dose reduced glucose excursion by 93% during OGTT in T2DM patients versus placebo (P<0.001), surpassing selective SGLT2 inhibitors’ efficacy. This stems from combined intestinal and renal actions [4].
  • Weight Reduction: In obese patients without diabetes, 150mg/day licogliflozin for 12 weeks reduced body weight by 5.7% versus placebo (P<0.001). Dose-ranging studies show 50mg BID elicited 45.3% of patients achieving ≥5% weight loss at 24 weeks [1] [4].
  • Metabolic Parameter Improvements:
  • Liver: 150mg/day reduced ALT by 32% in NASH patients (P=0.002) and liver fat by 38.7% at 12 weeks [6]
  • Reproductive endocrinology: 50mg TID for 2 weeks reduced hyperinsulinemia by 70% and androgen markers (DHEAS by 24%) in PCOS patients [8]
  • Hemodynamics: Increased urinary sodium excretion (≈40 mmol/day) and reduced systolic BP (≈5 mmHg) via osmotic diuresis [4]

Table 2: Metabolic Efficacy of Licogliflozin in Clinical Studies

ConditionDose/DurationKey Efficacy OutcomesReference
Obesity (BMI 35–50)150mg QD, 12 weeks-5.7% body weight vs placebo [4]
T2DM + Obesity15mg QD, 14 days-26% 24-hr glucose; +100g UGE₂₄ [4]
NASH150mg QD, 12 weeks-32% ALT; -38.7% liver fat [6]
PCOS50mg TID, 2 weeks-70% hyperinsulinemia; -24% DHEAS [8]

The dual mechanism amplifies incretin benefits: licogliflozin 15mg/day increased postprandial GLP-1 by 54% and PYY by 67% while suppressing GIP by 53% in T2DM patients (P<0.001). This hormonal shift promotes satiety and beta-cell function [4].

Historical Development and Pharmacological Classification of Licogliflozin

Licogliflozin emerged from structure-activity optimization of phlorizin derivatives. Key developmental milestones:

  • 2017–2018: Phase 2 trials established weight loss efficacy (5.7% at 12 weeks) in obesity and HbA1c reductions in T2DM. A multicenter dose-ranging study (N=905) confirmed dose-dependent weight loss up to −3.83% at 24 weeks [1] [4] [5].
  • 2019–2021: Investigation expanded to non-diabetic conditions:
  • NASH (Phase 2a: NCT03205150) demonstrated ALT reduction [6]
  • PCOS (Phase 2) showed androgen reduction [8]
  • Heart failure studies suggested NT-proBNP reduction [3]
  • 2023–2024: The ELIVATE Phase 2 trial (NCT04065841) in NASH liver fibrosis was terminated (Jan 2024) due to strategic portfolio decisions, not safety concerns [2] [3].

Pharmacologically, licogliflozin is classified as:

  • Chemical Class: C-aryl glucoside with dioxa-bicyclo[3.2.1]octane scaffold
  • Mechanistic Class: Dual SGLT1/SGLT2 inhibitor (IC₅₀ = 0.58 nM for SGLT2; 20.6 nM for SGLT1) [1]
  • Therapeutic Class: Antihyperglycemic, antiobesity, and hepatoprotective agent [7]

Compared to selective inhibitors, licogliflozin’s ~30-fold SGLT2 selectivity optimizes intestinal versus renal effects. Its pharmacokinetic profile features rapid absorption (Tₘₐₓ <1h), moderate permeability, and glucuronidation-mediated metabolism with 17.2h half-life [5] [7].

Table 3: Pharmacological Classification of Licogliflozin

PropertyCharacteristicTherapeutic Implication
Molecular TargetSGLT1 (IC₅₀=20.6nM), SGLT2 (IC₅₀=0.58nM)Balanced intestinal/renal glucose modulation
Selectivity Ratio35.5:1 (SGLT2:SGLT1)Minimizes SGLT1 inhibition-related GI effects
Elimination Half-life17.2 hoursSuitable for once-daily dosing
Key Indications (Investigated)Obesity, T2DM, NASH, PCOSBroad metabolic applications

Despite discontinuation of obesity and diabetes development (2024), licogliflozin’s clinical effects validate dual SGLT inhibition as a paradigm for multi-organ metabolic improvement. Ongoing research explores its potential in type 1 diabetes and cardiac protection [9] [10].

Properties

CAS Number

1291094-73-9

Product Name

Licogliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1

InChI Key

XFJAMQQAAMJFGB-ZQGJOIPISA-N

SMILES

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

Solubility

Soluble in DMSO, not in water

Synonyms

LIK066; LIK-066; LIK 066; licogliflozin;

Canonical SMILES

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

Isomeric SMILES

CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.